Cas no 896268-73-8 (N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide)

N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide structure
896268-73-8 structure
Product Name:N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide
CAS No:896268-73-8
MF:C22H27N3O5S
MW:445.531884431839
CID:6552827
Update Time:2025-07-23

N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide
    • N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
    • Inchi: 1S/C22H27N3O5S/c1-30-19-11-9-17(10-12-19)13-14-23-21(26)22(27)24-16-18-6-5-15-25(18)31(28,29)20-7-3-2-4-8-20/h2-4,7-12,18H,5-6,13-16H2,1H3,(H,23,26)(H,24,27)
    • InChI Key: HDTLLQKFDDJEBI-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=C(OC)C=C1)(=O)C(NCC1CCCN1S(C1=CC=CC=C1)(=O)=O)=O

N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide Pricemore >>

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Additional information on N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide

Professional Introduction to N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide (CAS No. 896268-73-8)

N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 896268-73-8, represents a unique molecular architecture that combines a benzenesulfonyl group with a pyrrolidine core, further functionalized with an ethylethanediamide moiety. The presence of these specific structural features not only imparts distinct chemical properties but also opens up a myriad of possibilities for its application in drug discovery and medicinal chemistry.

The benzenesulfonyl group, characterized by its electron-withdrawing nature, plays a pivotal role in modulating the reactivity and electronic properties of the molecule. This group is often employed in medicinal chemistry to enhance binding affinity and selectivity, making it a valuable component in the design of small-molecule inhibitors. In contrast, the pyrrolidine ring, a six-membered heterocycle containing nitrogen, is known for its prevalence in biologically active compounds. Its structural flexibility and ability to form hydrogen bonds make it an attractive scaffold for drug development.

The ethylethanediamide moiety further enriches the chemical diversity of N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide. This functional group introduces additional sites for interaction with biological targets, potentially enhancing the compound's pharmacological profile. The combination of these structural elements suggests that this compound may exhibit multifaceted biological activities, making it a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have indicated that the benzenesulfonyl group can effectively engage with hydrophobic pockets of protein receptors, while the pyrrolidine core provides hydrogen bonding capabilities. These interactions are critical for achieving high-affinity binding and modulating enzyme activity. Furthermore, the presence of the 4-methoxyphenyl group enhances solubility and metabolic stability, which are essential factors for drug-like properties.

In the realm of drug discovery, N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide has been explored as a potential scaffold for developing novel therapeutics. Its unique structural features make it amenable to modifications that can fine-tune its pharmacological properties. For instance, derivatization of the benzenesulfonyl group can alter its electronic distribution, thereby influencing binding affinity and selectivity. Similarly, modifications to the pyrrolidine ring can introduce additional functional groups that enhance bioavailability and target specificity.

The ethylethanediamide moiety also offers opportunities for structural diversification. By introducing different substituents or altering its connectivity, researchers can explore new chemical space and uncover novel biological activities. This flexibility makes N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide a versatile building block for medicinal chemistry innovation.

One particularly intriguing aspect of this compound is its potential application in addressing neurological disorders. The pyrrolidine core is commonly found in compounds that interact with central nervous system (CNS) receptors, suggesting that this molecule may have neuropharmacological effects. Preliminary studies have hinted at its ability to modulate neurotransmitter receptors, which could be beneficial in treating conditions such as depression, anxiety, and cognitive disorders. However, further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

Another area where N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide shows promise is in anti-inflammatory applications. The benzenesulfonyl group has been shown to possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. By leveraging this property, researchers aim to develop novel anti-inflammatory agents that offer improved efficacy and reduced side effects compared to existing therapies.

The synthesis of N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide presents unique challenges due to its complex molecular architecture. However, advances in synthetic methodologies have made it more feasible to access this compound efficiently. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled the construction of intricate molecular frameworks with high precision and yield.

The compound's stability under various conditions is another critical factor that must be considered during synthesis and application. Studies have demonstrated that N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethylethanediamide exhibits good stability under ambient conditions but may degrade under extreme pH or temperature conditions. Understanding these stability profiles is essential for optimizing storage conditions and ensuring long-term viability.

In conclusion, N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-methoxyphenyl)ethane-diamide (CAS No. 896268-73-8) is a structurally complex and versatile compound with significant potential in pharmaceutical research and development. Its unique combination of functional groups offers opportunities for designing novel therapeutics targeting various diseases, including neurological disorders and inflammation-related conditions. While challenges remain in terms of synthesis and stability optimization, ongoing research continues to unlock new possibilities for this promising molecule.

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